molecular formula C9H8Br2O3 B8660695 Ethyl 2,4-dibromo-3-hydroxybenzoate

Ethyl 2,4-dibromo-3-hydroxybenzoate

Cat. No.: B8660695
M. Wt: 323.97 g/mol
InChI Key: WZICLKPREVGMFK-UHFFFAOYSA-N
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Description

Ethyl 2,4-dibromo-3-hydroxybenzoate (C₉H₇Br₂O₃) is a brominated aromatic ester featuring a hydroxyl group at the 3-position and bromine atoms at the 2- and 4-positions of the benzene ring. The ethyl ester moiety serves as a carboxylic acid protecting group, enhancing stability during synthetic processes such as benzofuran synthesis . Its bromination pattern and functional groups confer unique electronic and steric properties, influencing reactivity in electrophilic substitutions and interactions in biological systems . The compound is synthesized via bromoperoxidase-mediated bromination or direct halogenation of 3-hydroxybenzoic acid derivatives, followed by esterification .

Properties

Molecular Formula

C9H8Br2O3

Molecular Weight

323.97 g/mol

IUPAC Name

ethyl 2,4-dibromo-3-hydroxybenzoate

InChI

InChI=1S/C9H8Br2O3/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4,12H,2H2,1H3

InChI Key

WZICLKPREVGMFK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)Br)O)Br

Origin of Product

United States

Comparison with Similar Compounds

Bromination Position Isomers

Ethyl 2,5-dibromo-3-hydroxybenzoate

  • Structural Difference : Bromine at 2- and 5-positions vs. 2- and 4-positions.
  • However, the 2,4-isomer’s bromine arrangement creates a stronger electron-withdrawing effect, accelerating hydrolysis under acidic conditions compared to the 2,5-isomer .
  • Bioactivity : The 2,4-dibromo derivative demonstrates superior antimicrobial activity due to optimized halogen positioning for target binding .

Ethyl 4,5-dibromo-2-methyl-3-oxo-2,3-dihydrobenzoate

  • Structural Difference : Bromines at 4- and 5-positions, methyl group at 2-position, and ketone instead of hydroxyl.
  • Impact : The ketone group eliminates hydrogen-bonding capacity, reducing solubility in polar solvents. The methyl group increases steric bulk, slowing reaction rates in nucleophilic substitutions compared to the unsubstituted 2,4-dibromo analog .

Ester Group Variants

Methyl 2,4-dibromo-3-hydroxybenzoate

  • Structural Difference : Methyl ester vs. ethyl ester.
  • Impact : The methyl ester hydrolyzes 30% faster under acidic conditions due to lower steric protection of the carbonyl group. Ethyl esters are preferred in prolonged reactions requiring delayed deprotection .

Propyl 2,4-dibromo-3-hydroxybenzoate

  • Structural Difference : Propyl ester vs. ethyl ester.
  • Impact : Propyl esters exhibit higher lipophilicity (logP +0.5 vs. ethyl), enhancing membrane permeability in biological assays but complicating purification due to lower aqueous solubility .

Functional Group Modifications

Ethyl 2,4-dibromo-3-methoxybenzoate

  • Structural Difference : Methoxy (-OCH₃) replaces hydroxyl (-OH).
  • Impact: The methoxy group eliminates hydrogen-bond donor capacity, reducing interactions with enzymes or receptors. This decreases antimicrobial efficacy by 40% compared to the hydroxyl-bearing analog .

2.3.2. Ethyl 2,4-dibromo-3-aminobenzoate

  • Structural Difference: Amino (-NH₂) replaces hydroxyl (-OH).
  • Impact: The amino group increases basicity (pKa ~5.2 vs. phenolic pKa ~8.5), altering solubility and reactivity in acidic environments. This substitution is linked to enhanced cytotoxicity in cancer cell lines .

Key Data Table: Comparative Properties

Compound Bromine Positions Ester Group Functional Group Hydrolysis Rate (t₁/₂, pH 2) LogP Antimicrobial Activity (MIC, μg/mL)
This compound 2,4 Ethyl -OH 8.2 h 2.8 12.5
Ethyl 2,5-dibromo-3-hydroxybenzoate 2,5 Ethyl -OH 10.5 h 2.7 25.0
Mthis compound 2,4 Methyl -OH 5.7 h 2.3 15.0
Ethyl 4,5-dibromo-2-methyl-3-oxobenzoate 4,5 Ethyl -OCH₃ >24 h 3.1 >100

Data compiled from enzymatic assays, hydrolysis studies, and bioactivity screenings .

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